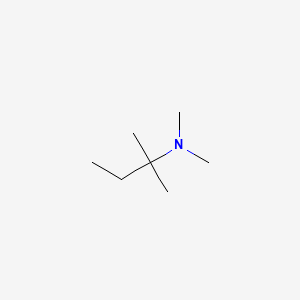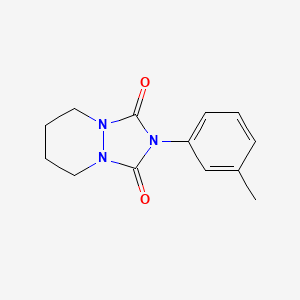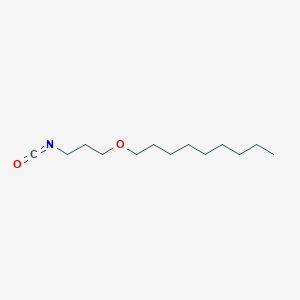![molecular formula C17H16N2O2S B14608225 Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- CAS No. 58826-10-1](/img/structure/B14608225.png)
Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-, can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This approach uses the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Alpha halo-ketones: This synthesis route involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of alpha-haloketones with ammonia or amines.
Amino nitrile synthesis: This approach involves the reaction of amino nitriles with aldehydes.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are commonly used.
Substitution: Halogens, nucleophiles, and other substituting agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may yield imidazole derivatives with reduced nitrogen atoms .
Applications De Recherche Scientifique
Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with specific receptors to exert its effects . The exact mechanism depends on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic containing an imidazole ring.
Enviroxime: An antiviral containing an imidazole ring.
Astemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent containing an imidazole ring.
Uniqueness
Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- is unique due to its specific structure and the presence of the thio group, which may confer distinct chemical and biological properties compared to other imidazole derivatives .
Propriétés
Numéro CAS |
58826-10-1 |
|---|---|
Formule moléculaire |
C17H16N2O2S |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C17H16N2O2S/c20-14(21)11-22-17-18-15(12-7-3-1-4-8-12)16(19-17)13-9-5-2-6-10-13/h1-10,15-16H,11H2,(H,18,19)(H,20,21) |
Clé InChI |
FWDQKCJVMOAACY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(N=C(N2)SCC(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)








![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)


